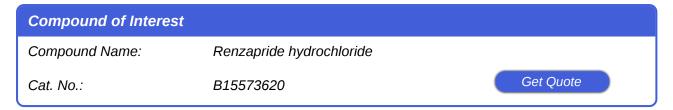


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Renzapride Hydrochloride hERG Channel Safety Assessment: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

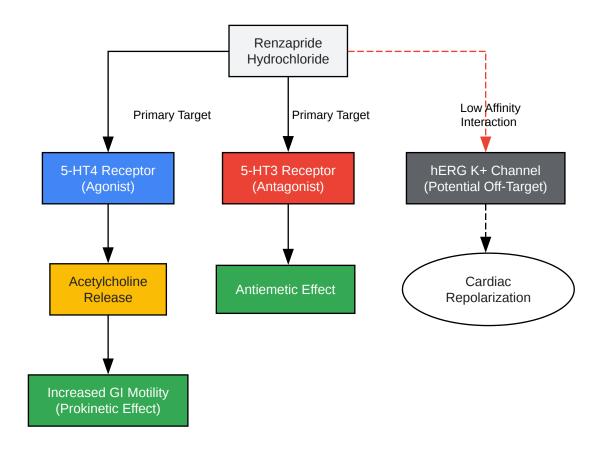
Renzapride is a dual-action gastrointestinal prokinetic agent, functioning as a full 5-HT4 agonist and a partial 5-HT3 antagonist.[1][2] Its therapeutic potential in treating conditions like diabetic gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C) has been explored in numerous clinical trials.[3][4][5] A critical aspect of the safety profile of any new chemical entity, particularly those with a mechanism of action that could potentially affect cardiac ion channels, is the assessment of its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes.[6]

This document provides a detailed overview of the hERG channel safety assessment of **Renzapride hydrochloride**, summarizing key in vitro data and presenting representative protocols for conducting such an evaluation. Extensive cardiac safety evaluations, including "Thorough QT" trials mandated by the FDA, have indicated that Renzapride does not have significant cardiac safety issues and does not cause clinically relevant QT prolongation at therapeutic and supratherapeutic doses.[3][7][8] In vitro studies have further substantiated these findings, demonstrating a significantly lower affinity for the hERG channel compared to older prokinetic agents like cisapride.[9][10]



Mechanism of Action and hERG Channel Interaction

Renzapride's primary mechanism of action involves the stimulation of 5-HT₄ receptors in the gut wall, which promotes the release of acetylcholine and increases gastrointestinal peristalsis. [3] The 5-HT₃ antagonist effect contributes to its anti-emetic properties.[3] The potential for off-target effects on the hERG channel is a key safety consideration for many drugs. The following diagram illustrates the simplified signaling pathway of Renzapride and the potential for hERG channel interaction.



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Caption: Renzapride's dual mechanism and potential hERG interaction.

Quantitative Data Summary

In vitro electrophysiological studies have been conducted to quantify the inhibitory effect of Renzapride on the hERG potassium channel. The half-maximal inhibitory concentration (IC_{50}) is a key metric used to assess the potency of a compound in blocking the channel. A higher IC_{50} value indicates lower potency and a potentially better safety profile.



The following table summarizes the IC₅₀ values for Renzapride and the comparator drug, cisapride, as determined by in vitro patch-clamp assays.

Compound	Cell Line	IC50 (μM)	Relative Potency vs. Cisapride	Reference
Renzapride	COS-7	1.8	~1000-fold less potent	[9][10]
Cisapride	COS-7	0.0024	-	[9][10]
Cisapride	HEK293	-	1000-fold more potent than Renzapride	[9]

These data clearly demonstrate that Renzapride is significantly less potent in inhibiting the hERG channel compared to cisapride, a drug that was largely withdrawn from the market due to cardiac safety concerns.[9]

Experimental Protocols

The following are detailed, representative protocols for the assessment of hERG channel activity using the manual whole-cell patch-clamp technique. These protocols are based on established methodologies and regulatory guidelines for cardiac safety assessment.

Cell Culture and Transfection

Objective: To prepare a stable cell line expressing the hERG potassium channel for electrophysiological recording.

Materials:

- Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin solution
- Geneticin (G418)
- Plasmid DNA encoding the hERG channel
- Transfection reagent (e.g., Lipofectamine)

Protocol:

- Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Transfect the cells with the hERG plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
- After 24-48 hours, begin selection of stably transfected cells by adding G418 to the culture medium.
- Maintain the cells under selection pressure and expand the resistant clones.
- Verify hERG channel expression and function using electrophysiology or Western blotting.

Manual Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of **Renzapride hydrochloride** on hERG channel currents.

Materials:

- hERG-expressing cells
- Patch-clamp amplifier and data acquisition system
- Micromanipulator
- Inverted microscope
- Borosilicate glass capillaries



- Extracellular (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
- Renzapride hydrochloride stock solution (in DMSO)
- Positive control (e.g., Cisapride, Dofetilide)

Protocol:

- Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.
- Place a coverslip in the recording chamber on the stage of the inverted microscope and perfuse with extracellular solution at a constant rate.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the intracellular solution.
- Approach a single cell with the patch pipette and form a high-resistance (>1 G Ω) seal (giga-seal) with the cell membrane.
- Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of:
 - A depolarization step to +20 mV for 1-2 seconds to activate and inactivate the channels.
 - A repolarization step to -50 mV to elicit a large tail current, which is used for analysis.
- Record baseline hERG currents in the absence of any compound.
- Perfuse the cell with increasing concentrations of Renzapride hydrochloride (typically from 0.01 μM to 100 μM) and record the steady-state hERG current at each concentration.



- After testing Renzapride, apply a positive control to confirm the sensitivity of the assay.
- At the end of each experiment, perfuse with a high concentration of a potent hERG blocker (e.g., E-4031) to determine the residual current.

Data Analysis

Objective: To determine the IC50 value for Renzapride's inhibition of the hERG channel.

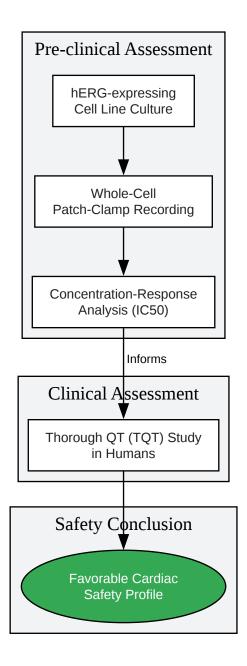
Protocol:

- Measure the peak tail current amplitude at -50 mV for each Renzapride concentration.
- Subtract the residual current measured in the presence of a saturating concentration of a potent hERG blocker.
- Normalize the current at each Renzapride concentration to the baseline current (in the absence of the compound).
- Plot the percentage of current inhibition as a function of the Renzapride concentration.
- Fit the concentration-response data to the Hill equation to determine the IC₅₀ value and the Hill coefficient:
 - % Inhibition = 100 / (1 + (IC₅₀ / [Drug])^n)
 - Where [Drug] is the concentration of Renzapride and n is the Hill coefficient.

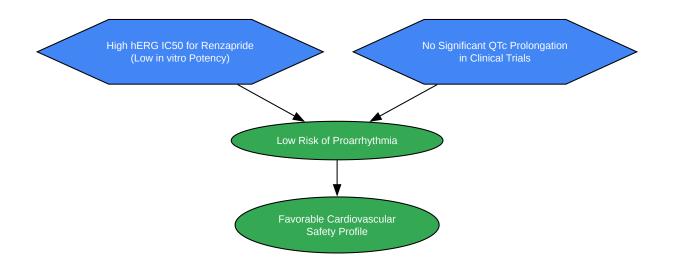
Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for hERG safety assessment and the logical relationship between experimental findings and safety conclusions.









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